molecular formula C10H11NO B1603946 Cyclobutyl 2-pyridyl ketone CAS No. 515154-32-2

Cyclobutyl 2-pyridyl ketone

Cat. No. B1603946
M. Wt: 161.2 g/mol
InChI Key: JUFVVUQDXNEDAV-UHFFFAOYSA-N
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Description

Cyclobutyl 2-pyridyl ketone is a chemical compound with the linear formula C10H11NO . It is a yellow oil in its physical form . This compound is used in various applications and is a key intermediate for the synthesis of certain compounds .


Synthesis Analysis

The synthesis of 2-pyridyl ketones, including Cyclobutyl 2-pyridyl ketone, can be achieved through a practical method involving a continuous flow process . In this method, 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .


Molecular Structure Analysis

The molecular structure of Cyclobutyl 2-pyridyl ketone is represented by the InChI code 1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 .


Chemical Reactions Analysis

The chemical reactions involving Cyclobutyl 2-pyridyl ketone primarily involve its use as a precursor in the synthesis of other compounds. For instance, it is used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 .


Physical And Chemical Properties Analysis

Cyclobutyl 2-pyridyl ketone has a molecular weight of 161.2 . It appears as a yellow oil in its physical form .

Scientific Research Applications

Application 1: Synthesis of 2-Pyridyl Ketone Library in Continuous Flow

  • Summary of the Application: 2-Pyridyl ketones are widely used in bioactive molecules and natural products, and are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . A practical method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow has been reported .
  • Methods of Application: The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
  • Results or Outcomes: This method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Application 2: Ru(II)-Catalyzed Meta-Selective C–H Bond Alkylation

  • Summary of the Application: Aryl 2-pyridyl ketones are used in Ru(II)-catalyzed meta-selective C–H bond alkylation with α-bromo-substituted carbonyls .
  • Methods of Application: The process uses [RuCl 2 (p-cymene)] 2 (5 mol%) as a catalyst, 1-AdCOOH (30 mol%) as a ligand in the presence of KOAc as a base in toluene at 110°C .
  • Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .

Future Directions

Cyclobutyl 2-pyridyl ketone, like other 2-pyridyl ketones, is widely used in bioactive molecules and natural products . Its future directions may involve its increased use in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

properties

IUPAC Name

cyclobutyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFVVUQDXNEDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641987
Record name Cyclobutyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-pyridyl ketone

CAS RN

515154-32-2
Record name Cyclobutyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an etheral solution of cyclobutyl magnesium bromide (prepared from bromocyclobutane (970 mg, 7.18 mmol) and magnesium (175 mg, 7.18 mmol) in ether (20 ml)) was dropwise added a solution of 2-cyanopyridine (748 mg, 7.18 mmol) in ether (10 ml) at room temperature. After 2 hours, the reaction was quenched by addition of an aqueous saturated solution of NH4Cl. The mixture was extracted with ether. The organic phase was dried over MgSO4 and concentrated under vacuum. The residue was purified by chromatography on silica gel (hexane/AcOEt 95/5) to give the cyclobutyl(2-pyridinyl)methanone 7 as colorless oil (960 mg, 83%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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